methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate
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Overview
Description
Methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate is an organic compound that belongs to the class of penta-2,4-dienoates This compound is characterized by the presence of a bromomethyl group, a chloro group, and a chlorophenyl group attached to a penta-2,4-dienoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, methyl acrylate, and bromine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including aldol condensation and bromination.
Final Product Formation: The intermediate is then subjected to further reactions, such as esterification and chlorination, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Addition Reactions: The double bonds in the penta-2,4-dienoate backbone can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation may produce compounds with altered oxidation states.
Scientific Research Applications
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its biological activity and potential as a lead compound for drug development.
Medicine: The compound may have therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: Its unique chemical properties make it useful in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate exerts its effects involves interactions with molecular targets and pathways. These may include:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to changes in cellular processes.
Pathways Involved: The interactions may affect various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate include other penta-2,4-dienoates with different substituents, such as:
- Methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-phenylpenta-2,4-dienoate
- Methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1242316-85-3 |
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Molecular Formula |
C13H11BrCl2O2 |
Molecular Weight |
350.0 g/mol |
IUPAC Name |
methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C13H11BrCl2O2/c1-18-13(17)10(8-14)4-7-12(16)9-2-5-11(15)6-3-9/h2-7H,8H2,1H3/b10-4-,12-7- |
InChI Key |
VMQQRWGDABVJED-MWWWXEQHSA-N |
Isomeric SMILES |
COC(=O)/C(=C\C=C(\C1=CC=C(C=C1)Cl)/Cl)/CBr |
Canonical SMILES |
COC(=O)C(=CC=C(C1=CC=C(C=C1)Cl)Cl)CBr |
Origin of Product |
United States |
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